Dicyclohexylcarbamoyl chloride
Description
Dicyclohexylcarbamoyl chloride (CAS No. 19047-31-5) is a carbamoyl chloride derivative characterized by two cyclohexyl groups bonded to a carbamoyl chloride functional group. Its molecular formula is C₁₃H₂₂ClNO, with a molecular weight of 243.77 g/mol. This compound is synthesized via the reaction of dicyclohexylamine with bis(trichloromethyl) carbonate at -5°C for 48 hours, followed by filtration and drying under reduced pressure .
Key spectroscopic data includes:
- ¹H NMR (400 MHz, CDCl₃): δ = 4.21–3.99 (m, 1H, Cy-1-H), 3.21–2.94 (m, 1H, Cy’-1-H), 2.30–2.07 (m, 2H, Cy-H), 1.89–1.01 (m, 18H, Cy-H) ppm.
This compound is primarily used as an acylating agent in organic synthesis, leveraging its reactive chloride group for introducing carbamate functionalities. Its bulky cyclohexyl substituents confer steric hindrance, influencing reaction kinetics and selectivity.
Properties
CAS No. |
6292-88-2 |
|---|---|
Molecular Formula |
C13H22ClNO |
Molecular Weight |
243.77 g/mol |
IUPAC Name |
N,N-dicyclohexylcarbamoyl chloride |
InChI |
InChI=1S/C13H22ClNO/c14-13(16)15(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h11-12H,1-10H2 |
InChI Key |
KWWWNZDDRYZJGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N(C2CCCCC2)C(=O)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below compares dicyclohexylcarbamoyl chloride with compounds of high structural similarity, as identified via cheminformatics databases :
Key Observations:
Steric Effects : this compound’s cyclohexyl groups create significant steric hindrance, slowing nucleophilic substitution compared to less bulky analogs like diisopropylcarbamoyl chloride. This property is critical in asymmetric catalysis, where selectivity is paramount .
Electronic Effects : The electron-withdrawing carbamoyl chloride group enhances electrophilicity, but substituents like acetamide in 16467-50-8 reduce reactivity by delocalizing the carbonyl charge .
Lipophilicity: Cyclohexyl groups increase lipophilicity, improving solubility in nonpolar solvents. This contrasts with polar analogs (e.g., dimethylcarbamoyl chloride), which exhibit higher water solubility.
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